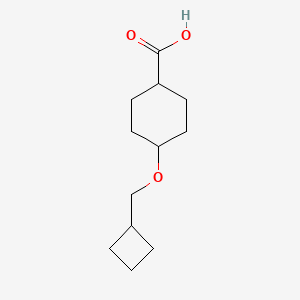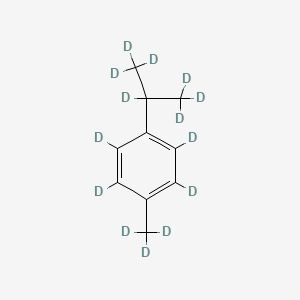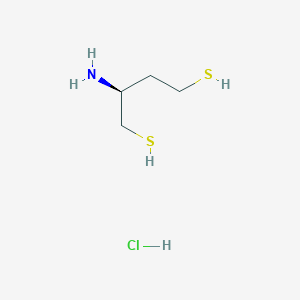
3,6-Diethynylcarbazole
概要
説明
3,6-Diethynylcarbazole is a synthetic organic compound with the molecular formula C16H9N and a molecular weight of 215.25 . It is a solid substance that is white to light yellow to light orange in color .
Molecular Structure Analysis
The InChI code for 3,6-Diethynylcarbazole is1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H . The compound has a density of 1.2±0.1 g/cm³ . Physical And Chemical Properties Analysis
3,6-Diethynylcarbazole has a boiling point of 431.4±25.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.0±3.0 kJ/mol, and the flash point is 194.8±15.8 °C . The compound has a molar refractivity of 69.9±0.4 cm³ .科学的研究の応用
Versatile Precursors in Platinum(II) Alkynyl Assembly
3,6-Diethynylcarbazole has been utilized in the synthesis of luminescent platinum(II) alkynyl complexes, serving as a bridge in the assembly of novel tetranuclear platinum(II) alkynyl complexes. These complexes demonstrate potential for applications in the field of luminescence and materials science (Tao, Wong, Zhu, & Yam, 2003).
Photovoltaic and Optical Properties
1,8-Diethynylcarbazole-based conjugated polymers, synthesized using 3,6-diethynylcarbazole, have been explored for their photovoltaic properties. These polymers exhibit significant donor–acceptor interactions and self-assembling features, with potential applications in bulk-heterojunction solar cells (Fujita & Michinobu, 2012).
Optoelectronic Applications
Diethynylcarbazole macrocycles, synthesized through oxidative coupling, have shown promising photoinduced charge-transfer properties. Their application in optoelectronics is highlighted by their ability to produce a steady cathodic photocurrent in response to light (Zhao et al., 2006).
Hyperbranched Polyarylenes
New monomers like 3,6-diethynyl-9-phenylcarbazole have been developed for synthesizing hyperbranched polyarylenes with outstanding thermal stability and significant optical properties, relevant in materials science and optical applications (Häussler et al., 2007).
Fluorescent Quenching with DNA
3,6-Diethynylcarbazole units have been incorporated into cationic polymers demonstrating sensitive fluorescent quenching properties with DNA. These findings are significant for developing biosensors and DNA detection technologies (Zeng et al., 2010).
Laser-Induced Antibacterial Activity
Carbazole-based ethynylpyridine salts derived from 3,6-diethynylcarbazole have shown promising antibacterial activity when photoactivated, particularly against Escherichia coli. This application suggests potential in photodynamic therapy and microbial control (Chen et al., 2018).
Potential in Germicidal Applications
Compounds like 3,6-dibromocarbazole derivatives, synthesized from 3,6-diethynylcarbazole, have exhibited potent germicidal properties against Staphylococcus aureus, indicating a potential application in treating bacterial infections (Xie et al., 2021).
Safety and Hazards
3,6-Diethynylcarbazole is labeled with the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用機序
Target of Action
It is known to be used as an organic intermediate
Mode of Action
It is synthesized by oxidative coupling of appropriate precursors . More detailed studies are needed to elucidate the exact mode of action of 3,6-Diethynylcarbazole.
Action Environment
The action of 3,6-Diethynylcarbazole can be influenced by various environmental factors. For instance, it has been reported that the compound exhibits enhanced antioxidant properties and heat resistance when incorporated into silicon-containing arylacetylene resins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
特性
IUPAC Name |
3,6-diethynyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNYORJQOYKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909342-65-0 | |
| Record name | 3,6-Diethynylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating 3,6-Diethynylcarbazole into a polymer affect its fluorescence properties, particularly in the presence of DNA?
A1: Research has shown that incorporating 3,6-Diethynylcarbazole into copolymers, particularly alongside fluorene units, can create materials with sensitive fluorescent quenching properties in the presence of DNA []. For example, cationic copolymers containing 3,6-Diethynylcarbazole and fluorene units demonstrated significant fluorescence quenching upon the addition of minute quantities of calf thymus DNA (CT DNA) []. This sensitivity suggests these polymers could be promising materials for developing DNA biosensors.
Q2: What are the advantages of using 3,6-Diethynylcarbazole in the synthesis of conjugated polymers?
A2: 3,6-Diethynylcarbazole is a valuable building block for conjugated polymers due to its structural features. The presence of two ethynyl groups allows it to readily participate in Sonogashira coupling reactions, enabling the creation of polymers with extended π-conjugation []. This extended conjugation can lead to interesting optical and electronic properties, making these polymers suitable for applications in organic electronics and photonics.
Q3: Can you elaborate on the role of exogenous cupric ions in reactions involving 3,6-Diethynylcarbazole on surfaces?
A3: Studies using Scanning Tunneling Microscopy (STM) have revealed that exogenous cupric ions can act as efficient catalysts for the chemoselective on-surface homocoupling of terminal alkynes, including 3,6-Diethynylcarbazole []. In the presence of cupric ions on a highly oriented pyrolytic graphite (HOPG) surface, 3,6-Diethynylcarbazole undergoes homocoupling to form diyne-linked nanostructures exclusively []. This catalytic activity of cupric ions opens up possibilities for fabricating well-defined diyne-linked nanomaterials on surfaces.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)







![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)